Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-
Overview
Description
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- is a complex organic compound that features a pyrrole ring substituted with acetyl, bromophenyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with acetylacetone and an appropriate amine in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out under reflux conditions in an aqueous medium, yielding the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.
Scientific Research Applications
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with unique properties, such as liquid crystals or conductive polymers.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4’-Bromoacetophenone: A simpler compound with a bromophenyl group and an acetyl group.
2,4-Dihydroxyacetophenone: Features hydroxyl groups instead of bromine and methyl groups.
Uniqueness
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Biological Activity
Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)-, also known by its CAS number 112086-80-3, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16BrNO2
- Molecular Weight : 334.208 g/mol
- CAS Number : 112086-80-3
The compound features a pyrrole ring substituted with a bromophenyl group and an acetyl moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing pyrrole rings exhibit significant antimicrobial properties. For instance, a study on various pyrrole derivatives demonstrated their effectiveness against bacteria and fungi. The specific compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound Name | Activity Type | Target Organisms | Reference |
---|---|---|---|
Pyrrole A | Antibacterial | Staphylococcus aureus | |
Ethanone | Antibacterial | Bacillus subtilis | |
Pyrrole B | Antifungal | Candida albicans |
Anti-inflammatory Properties
Ethanone derivatives have also been studied for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of ethanone derivatives on various cancer cell lines. For example, ethanone has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapy.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa (cervical) | 15 | Apoptosis via caspase activation | |
MCF-7 (breast) | 20 | Cell cycle arrest | |
A549 (lung) | 25 | DNA damage response |
Case Studies
-
Case Study on Antibacterial Effects :
A study evaluated the antibacterial properties of ethanone against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity. -
Case Study on Cytotoxicity :
In a recent experiment involving MCF-7 breast cancer cells, ethanone was found to significantly reduce cell viability after 48 hours of treatment at concentrations above 20 µM. The study concluded that the compound could be a candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
1-[4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIRSUCRIFCGQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149859 | |
Record name | Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-80-3 | |
Record name | Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112086803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(4-acetyl-1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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